molecular formula C26H28ClNO4S B10955498 Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B10955498
M. Wt: 486.0 g/mol
InChI Key: QJZSMPSCJQEEPA-UHFFFAOYSA-N
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Description

Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 4-chlorophenoxy methyl group: This can be achieved by reacting 4-chlorophenol with formaldehyde in the presence of a base.

    Synthesis of the thiophene ring: The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene.

    Formation of the hexahydroquinoline ring: This involves the cyclization of a suitable precursor in the presence of an acid catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of various functional groups on biological activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C26H28ClNO4S

Molecular Weight

486.0 g/mol

IUPAC Name

methyl 4-[4-[(4-chlorophenoxy)methyl]-5-methylthiophen-2-yl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C26H28ClNO4S/c1-14-22(25(30)31-5)24(23-19(28-14)11-26(3,4)12-20(23)29)21-10-16(15(2)33-21)13-32-18-8-6-17(27)7-9-18/h6-10,24,28H,11-13H2,1-5H3

InChI Key

QJZSMPSCJQEEPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(S3)C)COC4=CC=C(C=C4)Cl)C(=O)OC

Origin of Product

United States

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